Bis(2-hydroxy-5-nitro-phenyl)methane
Overview
Description
Bis(2-hydroxy-5-nitro-phenyl)methane, also known as BNPM, is a synthetic organic compound that has been extensively studied for its potential applications in various fields of science. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 324.27 g/mol. BNPM is widely used in scientific research due to its unique chemical properties and potential applications.
Scientific Research Applications
Synthesis and Characterization in Dyes and Pigments
Bis(2-hydroxy-5-nitro-phenyl)methane and its derivatives have been synthesized and characterized for potential use in dyes and pigments. For instance, bis-(3,5-dimethyl-4-hydroxyphenyl)(phenyl)methane, a related compound, has been identified as a leuco-dye that can oxidize to a quinone exhibiting different colored states in various media. This property is significant for applications in color-changing materials and indicators (Sarma & Baruah, 2004). Similarly, studies on bis(4-hydrazinylphenyl)methane derivatives have revealed the formation of noncovalent interactions in their structures, which could be crucial for dye applications (Shikhaliyev et al., 2018).
Catalysis and Synthesis of Novel Compounds
In the field of catalysis and synthesis of novel compounds, bis(2-hydroxy-5-nitro-phenyl)methane derivatives have shown utility. The bis(pyrazolyl)methanes synthesis using 2-hydroxyethylammonium acetate demonstrates the compound's role in facilitating new reaction pathways, highlighting its importance in the development of new synthetic methods (SobhaniSara et al., 2012). This is further supported by the synthesis and characterization of bis[4‐bis(2,3‐epoxypropyl)aminophenyl]methane, which has implications for polymer chemistry (Costes et al., 1989).
Inhibition of Enzymes
Additionally, bis(2-hydroxy-5-nitro-phenyl)methane has been identified as a potent inhibitor of specific enzymes. It was found to be the most potent inhibitor of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, suggesting its potential for exploring enzyme inhibition mechanisms and drug discovery (Sokolove et al., 1986).
Medicinal Chemistry
In medicinal chemistry, derivatives of bis(2-hydroxy-5-nitro-phenyl)methane have shown promise in the development of anticancer agents. For example, bis(pyridyl)methane derivatives synthesized from 4-hydroxy-2-pyridones demonstrated inhibitory effects on the growth of a wide range of cancer cell lines (Cocco et al., 2003).
Structural and Spectroscopic Analysis
The compound and its derivatives have also been extensively studied for their structural and spectroscopic properties. The structural studies of 4-nitrophenyl[bis(benzylthio)]methane, for instance, provide valuable insights into the molecule's conformation and acidic properties, crucial for understanding its chemical behavior (Binkowska et al., 2009).
properties
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methyl]-4-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6/c16-12-3-1-10(14(18)19)6-8(12)5-9-7-11(15(20)21)2-4-13(9)17/h1-4,6-7,16-17H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWOYHDMNIZZMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC2=C(C=CC(=C2)[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282232 | |
Record name | Bis(2-hydroxy-5-nitro-phenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5461-78-9 | |
Record name | NSC57262 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25062 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-hydroxy-5-nitro-phenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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